mGluR1 Binding Affinity and >2,700‑fold Selectivity Over mGluR5
In a radioligand binding assay using cloned rat mGluR1 and mGluR5 receptors stably expressed on CHO cells, JNJ‑16567083 (compound 2) displayed a Ki of 0.87 ± 0.43 nM for mGluR1 versus a Ki of 2366 ± 628 nM for mGluR5 [1]. This corresponds to an approximately 2,720‑fold preference for mGluR1 relative to mGluR5. By contrast, the prototypical mGluR1 antagonist JNJ‑16259685 has been reported with a mGluR1 Ki of 0.34 nM and a >400‑fold selectivity window over mGluR5 [2]. Although JNJ‑16259685 shows higher absolute potency, JNJ‑16567083 provides a 6‑ to 7‑fold wider selectivity margin, reducing the probability of mGluR5‑mediated off‑target effects in systems where both receptor subtypes are co‑expressed.
| Evidence Dimension | Binding affinity (Ki) and fold‑selectivity mGluR1 vs mGluR5 |
|---|---|
| Target Compound Data | mGluR1 Ki = 0.87 nM; mGluR5 Ki = 2366 nM; selectivity ≈ 2,720‑fold |
| Comparator Or Baseline | JNJ‑16259685: mGluR1 Ki = 0.34 nM; mGluR5 selectivity >400‑fold |
| Quantified Difference | JNJ‑16567083 displays ≈6.8× wider mGlu1/mGlu5 selectivity ratio (2,720 vs ∼400‑fold) |
| Conditions | Cloned rat mGluR1 and mGluR5 receptors stably expressed on CHO cells; radioligand [3H]‑R214127 (JNJ‑16567083 data) and similar assay format (JNJ‑16259685). |
Why This Matters
A wider selectivity window directly translates to cleaner pharmacological interpretations in mixed‑receptor‑expression systems, an essential consideration for procurement when experimental designs demand minimal off‑target interference from the closely related mGluR5 subtype.
- [1] Huang Y, Narendran R, Bischoff F, Guo N, Zhu Z, Bae SA, Lesage AS, Laruelle M. A positron emission tomography radioligand for the in vivo labeling of metabotropic glutamate 1 receptor: (3-ethyl-2-[11C]methyl-6-quinolinyl)(cis-4-methoxycyclohexyl)methanone. J Med Chem. 2005 Aug 11;48(16):5096-9. View Source
- [2] Lavreysen H, Pereira SN, Leysen JE, Langlois X, Lesage AS. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist. Neuropharmacology. 2003 Oct;45(6):736-46. View Source
